![molecular formula C7H10F2N2O B13009496 (S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a synthetic organic compound characterized by its unique bicyclic structure containing both a pyrazine and a pyrrolidine ring. The presence of two fluorine atoms at the 7-position adds to its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluoroethylamine and a suitable diketone.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a series of transformations to form the bicyclic structure. This is often achieved through a condensation reaction followed by cyclization under acidic or basic conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Automated Processes: Implementing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.
Quality Control: Employing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the (S)-configuration, which may affect its biological activity.
Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the fluorine atoms, resulting in different chemical properties.
7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: Contains only one fluorine atom, leading to variations in reactivity and stability.
Uniqueness
(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific stereochemistry and the presence of two fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H10F2N2O |
|---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)3-5-6(12)10-1-2-11(5)4-7/h5H,1-4H2,(H,10,12)/t5-/m0/s1 |
InChI Key |
OCOYKQGMTQTMEH-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN2CC(C[C@H]2C(=O)N1)(F)F |
Canonical SMILES |
C1CN2CC(CC2C(=O)N1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



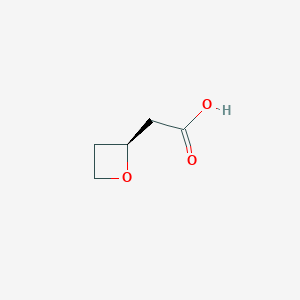
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)

![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
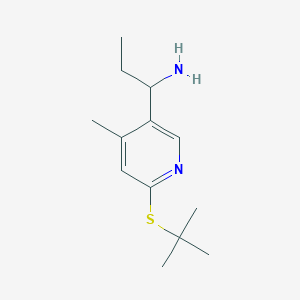
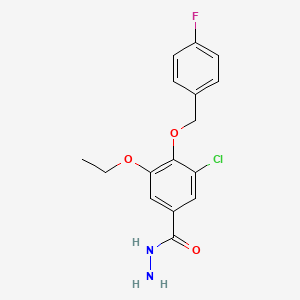
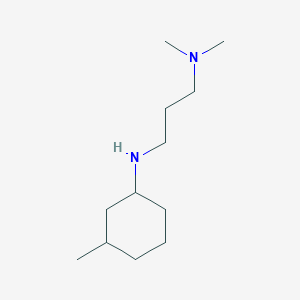
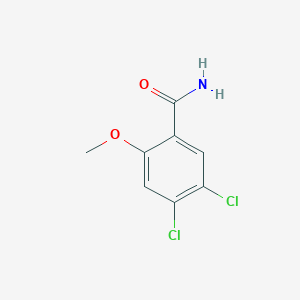
![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)

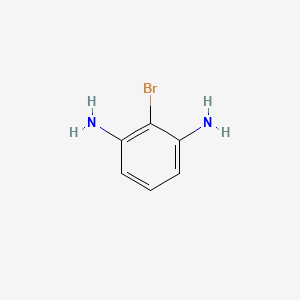
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
